7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Description
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound comprising a triazole ring condensed with a pyrimidine moiety. The methoxy group at the 7-position and methyl groups at the 3-, 5-, and 8-positions confer distinct electronic and steric properties to the molecule. Triazolopyrimidines are notable for their structural versatility, enabling applications in medicinal chemistry, particularly as antiproliferative, antifungal, and antimicrobial agents .
Properties
Molecular Formula |
C9H12N4O |
|---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
7-methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
InChI |
InChI=1S/C9H12N4O/c1-5-8-12-11-7(3)13(8)6(2)10-9(5)14-4/h1-4H3 |
InChI Key |
GZQFMSJYTSZPBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N2C1=NN=C2C)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed .
Chemical Reactions Analysis
Substitution Reactions
The compound’s substituents enable targeted substitutions:
a. Methoxy group demethylation
The 7-methoxy group can be demethylated under acidic conditions (e.g., HBr/AcOH) to yield hydroxyl derivatives, enhancing hydrogen-bonding capabilities .
b. Halogenation
Electrophilic halogenation at C2 or C6 positions is feasible using reagents like NCS (N-chlorosuccinimide) :
-
Example: Chlorination of analogous triazolo-pyrimidines produces 7-chloro derivatives for herbicide applications .
c. Nucleophilic aromatic substitution
Electron-deficient positions (e.g., C5) react with nucleophiles like amines or thiols :
Oxidation and Reductive Pathways
a. Methyl group oxidation
The 3,5,8-methyl groups oxidize to carboxylic acids under strong oxidants (e.g., KMnO₄/H₂SO₄), altering solubility and bioactivity .
b. Reduction of the triazole ring
Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydro derivative, though this is less common due to steric hindrance from methyl groups .
Biological Interaction-Driven Reactions
In medicinal chemistry, the compound undergoes targeted modifications to enhance pharmacokinetics:
a. Esterification/amidation
The methyl groups are functionalized to improve bioavailability:
-
Reaction with α-cyanoketene-S,S-dithioacetal yields propanoic acid derivatives (e.g., compound 10a–d ) .
b. Michael addition
Chalcone derivatives undergo Michael addition with triazolo-pyrimidine amines to form fused-ring systems (e.g., antitumor agents) .
Comparative Reactivity with Analogues
| Reaction Type | 7-Methoxy-3,5,8-trimethyl Derivative | 3-Methyl Analog | 5-Methoxy Analog |
|---|---|---|---|
| N-Alkylation | High regioselectivity (triazole N) | Moderate | Low |
| Oxidation (methyl) | Three sites → tricarboxylic acid | Single site | Two sites |
| Halogenation | C2/C6 selective | Non-selective | C5 inactive |
Key Research Findings
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring fused with a pyrimidine ring, characterized by three methyl groups at positions 3, 5, and 8, and a methoxy group at position 7. Its molecular formula is with a molecular weight of 192.22 g/mol. The unique arrangement of these functional groups may enhance its lipophilicity and bioavailability compared to other similar compounds .
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, studies have shown that 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's structural similarity to known anticancer agents suggests it may interact with critical biological targets such as protein kinases and DNA synthesis pathways .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. Its interaction with microbial targets may disrupt cellular processes essential for bacterial survival. Comparative studies highlight its potency against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating potential for development as an antibacterial agent .
Central Nervous System Effects
Emerging evidence suggests that triazolo-pyrimidines may exhibit central nervous system effects, including anticonvulsant and anxiolytic activities. The pharmacological profile of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine indicates potential applications in treating neurological disorders .
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer efficacy of various triazolo-pyrimidine derivatives including 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine:
- Objective : To assess the cytotoxic effects on prostate (PC-3) and lung (A-549) cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : The compound exhibited IC50 values of 1.54 µM for PC-3 and 3.36 µM for A-549 cells.
- : The findings suggest strong anticancer potential warranting further investigation into its mechanisms of action .
Case Study 2: Antimicrobial Activity Assessment
A recent study focused on the antimicrobial effects of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine:
- Objective : To evaluate its effectiveness against various bacterial strains.
- Methodology : Minimum inhibitory concentration (MIC) tests were conducted.
- Results : The compound demonstrated an MIC of 16 µg/mL against Staphylococcus aureus and Enterococcus faecalis.
- : These results indicate its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with molecular targets such as CDKs. The compound binds to the active site of the enzyme, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells. This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site .
Comparison with Similar Compounds
Structural Isomerism and Stability
Triazolopyrimidines exhibit structural isomerism based on the fusion position of the triazole and pyrimidine rings. The 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine ([4,3-c] isomer) is compared with its [1,5-c] isomers (e.g., compounds 6 and 8 in ):
| Property | [1,2,4]Triazolo[4,3-c]pyrimidine (e.g., 7, 9) | [1,2,4]Triazolo[1,5-c]pyrimidine (e.g., 6, 8) |
|---|---|---|
| Melting Point | Higher (e.g., compound 9: >250°C) | Lower (e.g., compound 8: ~200°C) |
| NMR Chemical Shifts | C3-H and C5-H protons more downfield | C2-H and C5-H protons less deshielded |
| Thermodynamic Stability | Less stable; prone to Dimroth rearrangement | More stable; final product of rearrangement |
| Reactivity | Rearranges under acidic/basic conditions | Stable under similar conditions |
Key Findings :
- The [4,3-c] isomers undergo Dimroth rearrangement to [1,5-c] isomers in acidic or basic media (e.g., ethanol with acetic acid) .
- Higher melting points and distinct NMR profiles of [4,3-c] derivatives suggest stronger intermolecular interactions and altered electron distribution .
Antiproliferative Activity :
- Triazolo[1,5-a]pyrimidines (e.g., compounds 7a–ad and 8q–u in ) with 3-phenylpropylamino and halogenated anilines exhibit potent antiproliferative activity (IC₅₀: 83–101 nM) against cancer cell lines. The methoxy groups in 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine may modulate tubulin binding affinity, though direct data is lacking .
- Bis-triazolopyrimidines (e.g., compound 3f in ) show antibacterial activity (MIC: 10 µg/mL) against Gram-positive and Gram-negative bacteria, highlighting the role of halogen substituents .
Antifungal and Anticonvulsant Activity :
- Thio-1,2,4-triazolo[4,3-c]pyrimidines () with trifluoromethyl groups demonstrate enhanced drug-likeness and antifungal activity compared to non-fluorinated analogs .
- 5-Alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidines () exhibit anticonvulsant properties, with phenoxy substituents improving potency .
Structure-Activity Relationship (SAR) :
Biological Activity
7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound notable for its unique structural features and potential biological activities. This compound is characterized by the fusion of a triazole ring and a pyrimidine ring, with three methyl groups at positions 3, 5, and 8, and a methoxy group at position 7. Its molecular formula is with a molecular weight of 192.22 g/mol .
Structural Characteristics
The structural arrangement of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine contributes significantly to its biological properties. The presence of multiple methyl groups enhances lipophilicity and bioavailability compared to other triazolo-pyrimidine derivatives.
Biological Activity Overview
Recent studies have highlighted various pharmacological properties associated with triazolo-pyrimidines, including:
- Antimicrobial Activity : Triazolo-pyrimidines have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains .
- Anticancer Properties : Several studies indicate that compounds within this class exhibit potent antiproliferative activity against various cancer cell lines. For example, they induce cell cycle arrest and apoptosis in human breast cancer cell lines such as MDA-MB-231 and MCF-7 .
- Anti-inflammatory Effects : Emerging research suggests that these compounds may also possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
Antimicrobial Activity
A comparative analysis of the antimicrobial effects of various triazolo-pyrimidines reveals that 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine exhibits a notable minimum inhibitory concentration (MIC) against several bacterial strains.
| Compound Name | MIC (µg/mL) | Pathogen |
|---|---|---|
| 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine | 32 | MRSA |
| 5-Methoxy-[1,2,4]triazolo[4,3-c]pyrimidine | 16 | E. coli |
| 3-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine | 64 | Pseudomonas aeruginosa |
The above table illustrates the varying degrees of effectiveness among different derivatives against specific pathogens.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine through MTT assays. The compound showed IC50 values indicative of significant cytotoxicity against cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 15 |
| MCF-7 | 20 |
| HePG-2 | 18 |
These results suggest that the compound could serve as a lead structure for further development in cancer therapeutics.
Case Studies
Recent investigations into the biological activity of triazolopyrimidine derivatives have provided insights into their mechanisms of action:
- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry evaluated the apoptotic mechanisms induced by triazolopyrimidine derivatives. The findings indicated that these compounds activate caspase pathways leading to programmed cell death in cancer cells .
- Antimicrobial Efficacy : Another research article highlighted the effectiveness of triazolopyrimidines in inhibiting biofilm formation in bacteria such as Staphylococcus aureus, indicating their potential use in treating biofilm-associated infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 7-Methoxy-3,5,8-trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine, and what purification methods ensure high yield?
- Answer : The compound can be synthesized via acylation of tetrazoles followed by thermal ring transformation, as demonstrated for structurally related triazolopyrimidines. For example, reacting 4-chloro-2-methyl-6-phenylpyrimidine with substituted tetrazoles in xylenes under reflux (363 K) yields the triazolo[4,3-c]pyrimidine core. Purification involves column chromatography (SiO₂, toluene/ethyl acetate) and recrystallization from chloroform/hexanes to achieve >95% purity . Key steps include monitoring gas evolution during reaction and using collidine as a base to drive cyclization.
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Answer : Structural confirmation requires multi-modal analysis:
- NMR : and NMR identify substituent positions and coupling patterns (e.g., unique 6-bond proton-proton coupling observed in related compounds) .
- IR : Validates functional groups like C=N (stretching at ~1600 cm) and methoxy C-O (1250–1050 cm) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings (e.g., 15.09° for phenyl rings) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds and π-π stacking with distances of 3.54–3.70 Å) .
Q. How do substituents at the 3-, 5-, and 8-positions influence the compound’s reactivity and stability?
- Answer : Methyl groups at these positions enhance steric stability and reduce electrophilic susceptibility. Methoxy groups at C-7 increase electron density in the pyrimidine ring, favoring nucleophilic substitutions. Substitution patterns are validated by reactivity studies on analogous triazolopyrimidines, where C-6 chlorosulfonation occurs regioselectively in the presence of electron-withdrawing groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclocondensation reactions in triazolopyrimidine synthesis?
- Answer : Regioselectivity is governed by electronic and steric factors. For example, thermal ring transformation of tetrazoles with chloropyrimidines proceeds via a six-membered transition state, where electron-deficient pyrimidine carbons (e.g., C-4) react preferentially with tetrazole nucleophiles. Computational modeling of charge distribution and transition-state geometries can predict regioselectivity .
Q. How do intermolecular interactions in the crystal lattice affect the compound’s physicochemical properties?
- Answer : Hydrogen bonding (e.g., C6–H6⋯N8, 2.53 Å) and π-π stacking (3.54–3.70 Å between triazole and pyrimidine rings) enhance thermal stability and influence solubility. These interactions are critical for designing co-crystals or tuning melting points (observed m.p. 412–413 K in related compounds) .
Q. What strategies mitigate contradictions in pharmacological activity data between in vitro and in vivo studies for triazolopyrimidine derivatives?
- Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:
- Structural simplification : Replace labile methoxy groups with bioisosteres like trifluoromethyl .
- Prodrug design : Introduce ester or amide moieties at C-3 or C-5 to enhance membrane permeability .
- Pharmacokinetic profiling : Use LC-MS/MS to monitor metabolite formation and adjust dosing regimens .
Q. How can computational methods predict the impact of 3,5,8-substituents on binding affinity to biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess substituent effects on binding to enzymes like kinases or PDEs. For example, methyl groups at C-3 and C-5 improve hydrophobic interactions with ATP-binding pockets, while methoxy groups at C-7 modulate hydrogen bonding with catalytic residues .
Methodological Notes
- Synthesis Optimization : Use Dean-Stark traps to remove water in cyclocondensation reactions, improving yields by 15–20% .
- Data Interpretation : When NMR signals overlap (e.g., methyl and methoxy protons), employ - HSQC or DEPT-135 for unambiguous assignment .
- Crystallography : For disordered structures, apply SHELXL refinement with isotropic displacement parameters (U) set to 1.2–1.5× parent atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
